molecular formula C23H21N7O3 B2599115 3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207043-71-7

3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2599115
CAS No.: 1207043-71-7
M. Wt: 443.467
InChI Key: CQBZWZVZIMTSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H21N7O3 and its molecular weight is 443.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

Research efforts have focused on synthesizing novel derivatives of triazolopyrimidines and oxadiazoles, aiming to explore their chemical properties and potential biological activities. For instance, the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile through a multi-step reaction sequence highlights the intricate processes involved in creating such complex molecules (Nagaraju et al., 2013). This research underscores the significant chemical interest in developing new synthetic routes and methodologies for heterocyclic compounds that could be related to or inspired by the synthesis of 3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one.

Biological Activities

Several studies have been conducted on similar compounds to investigate their antimicrobial, antifungal, and biological activities. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives show that such compounds can possess significant antimicrobial properties against various microorganisms, suggesting potential therapeutic applications (Bektaş et al., 2007). Similarly, the synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles reveal their antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential of such compounds in developing new antibacterial agents (Reddy et al., 2013).

Mechanism of Action

The triazole and imidazole rings in the compound could potentially interact with a variety of enzymes and receptors in the biological system, leading to its versatile biological activities . The exact targets and mode of action would depend on the specific structure and functional groups present in the compound.

In terms of pharmacokinetics, properties such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by factors such as the compound’s size, polarity, and solubility. For instance, imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.

Properties

IUPAC Name

3-benzyl-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O3/c1-15(2)32-18-10-8-17(9-11-18)21-25-19(33-27-21)13-29-14-24-22-20(23(29)31)26-28-30(22)12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBZWZVZIMTSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.